JWH 175

Description

Structure

3D Structure

Properties

IUPAC Name |

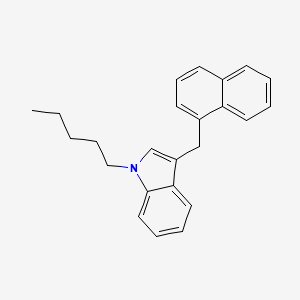

3-(naphthalen-1-ylmethyl)-1-pentylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBRSILIYTUTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717796 | |

| Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619294-35-8 | |

| Record name | 3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-175 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82KAS832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JWH-175: A Technical Guide for Researchers

IUPAC Name: 3-(naphthalen-1-ylmethyl)-1-pentyl-1H-indole[1]

This technical guide provides an in-depth overview of JWH-175, a synthetic cannabinoid of the naphthylmethylindole family. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, pharmacology, and relevant experimental protocols.

Chemical and Pharmacological Properties

JWH-175 is a synthetic cannabinoid structurally related to JWH-018, with a key difference being the replacement of a ketone bridge with a methylene bridge.[2] While it acts as a cannabinoid receptor agonist, its affinity and potency are notably lower than those of JWH-018.[1][2] A critical aspect of JWH-175's pharmacology is its in-vivo bioactivation, where it is rapidly metabolized into the more potent cannabinoid agonist, JWH-018.[1][4] This metabolic conversion is a crucial consideration in evaluating its physiological effects.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) of JWH-175 and its related compound, JWH-018, for human and mouse cannabinoid receptors.

| Compound | Receptor | Tissue Source | Ki (nM) | Reference |

| JWH-175 | CB1 | Human | 22 | [2][3][5] |

| JWH-175 | CB2 | Human | 308 | [1] |

| JWH-175 | CB1 | Mouse | 29 | [1] |

| JWH-175 | CB2 | Mouse | 145 | [1] |

| JWH-018 | CB1 | Human | 7.8 | [1] |

| JWH-018 | CB2 | Human | 7.1 | [1] |

| JWH-018 | CB1 | Mouse | 5.0 | [1] |

| JWH-018 | CB2 | Mouse | 4.0 | [1] |

Experimental Protocols

Cannabinoid Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound like JWH-175 to cannabinoid receptors (CB1 and CB2) using radioligand displacement.

Objective: To determine the inhibitory constant (Ki) of JWH-175 for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human or mouse CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a potent synthetic cannabinoid agonist).

-

Test compound: JWH-175.

-

Incubation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of JWH-175 in DMSO. Create a series of dilutions in the incubation buffer to achieve a range of final assay concentrations.

-

Assay Setup: In a 96-well microplate, add the following in order:

-

Incubation buffer.

-

A fixed concentration of [³H]CP-55,940.

-

Varying concentrations of JWH-175 or vehicle (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

-

Receptor membrane preparation.

-

-

Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the JWH-175 concentration.

-

Determine the IC₅₀ value (the concentration of JWH-175 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

Signaling Pathway of CB1 Receptor Activation

The following diagram illustrates the canonical signaling pathway following the activation of the CB1 receptor by an agonist like JWH-175 (or its active metabolite JWH-018).

Caption: CB1 Receptor Signaling Cascade.

Experimental Workflow for In-Vivo Evaluation

This diagram outlines a typical workflow for the in-vivo assessment of JWH-175's pharmacological effects.

Caption: In-Vivo Pharmacological Workflow.

References

JWH-175: A Technical Guide to its Mechanism of Action on Cannabinoid Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

This document provides an in-depth technical analysis of the mechanism of action of JWH-175, a synthetic cannabinoid of the naphthylmethylindole class. JWH-175 acts as an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), with a notable preference for the CB1 receptor.[1][2] Its interaction with these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, primarily through the Gi/o pathway, leading to the modulation of adenylyl cyclase activity and downstream neuronal functions. This guide details the binding affinities, functional potencies, experimental protocols for characterization, and the core signaling pathways involved.

Quantitative Pharmacological Data

JWH-175 has been characterized through various in vitro assays to determine its binding affinity (Ki) and functional potency (EC50) at human and mouse cannabinoid receptors. The compound demonstrates a higher affinity and potency for the CB1 receptor compared to the CB2 receptor.[1][2] A summary of these quantitative parameters is presented below, with data compared to the well-characterized synthetic cannabinoid JWH-018.

| Parameter | Receptor | Species | JWH-175 | JWH-018 (for comparison) | Reference |

| Binding Affinity (Ki, nM) | CB1 | Human | 25.8 ± 1.9 | 9.5 ± 0.9 | [1] |

| CB2 | Human | 362 ± 118 | 8.6 ± 1.7 | [1] | |

| CB1 | Mouse | 33.6 ± 2.6 | 5.8 ± 0.4 | [1] | |

| CB2 | Mouse | 69.3 ± 8.1 | 4.0 ± 1.0 | [1] | |

| Functional Potency (EC50, nM) | CB1 (cAMP) | Human | 74.8 ± 1.2 | 13.9 ± 1.1 | [2] |

| CB2 (cAMP) | Human | 293 ± 1.1 | 18.2 ± 1.2 | [2] |

Data presented as mean ± SEM.

Core Mechanism of Action: Signaling Pathways

Like other cannabinoids, JWH-175 exerts its effects by activating cannabinoid receptors, which are class A G protein-coupled receptors (GPCRs).[3] The primary signaling cascade initiated by JWH-175 at the CB1 receptor is mediated through the pertussis toxin-sensitive Gi/o protein pathway.[4][5]

Key Signaling Events:

-

Receptor Binding and G-Protein Activation: JWH-175 binds to the orthosteric site of the CB1 or CB2 receptor, inducing a conformational change. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi subunit of the heterotrimeric G-protein.

-

G-Protein Dissociation: The Gαi-GTP complex dissociates from the Gβγ dimer.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The activated Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular conversion of ATP to cyclic adenosine monophosphate (cAMP), a critical second messenger.[5][6]

-

Modulation of Ion Channels: The dissociated Gβγ dimer can directly interact with and modulate the activity of ion channels. This typically involves the activation of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[5]

-

The net effect of these actions is a dampening of neuronal excitability and a reduction in neurotransmitter release, which underlies the central psychoactive effects of CB1 receptor agonists.[5]

Experimental Protocols

The characterization of JWH-175's mechanism of action relies on standardized in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competition Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound (JWH-175) for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells engineered to express a high density of the target cannabinoid receptor (e.g., CHO-K1 cells expressing human CB1 or CB2).[6]

-

Assay Buffer: A typical binding buffer consists of 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).[7]

-

Incubation: Receptor membranes (5-10 µg protein) are incubated in the assay buffer with a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940 or [³H]SR141716A) and varying concentrations of the unlabeled test compound (JWH-175).[7][8]

-

Equilibration: The reaction mixture is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[8]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., using a cell harvester). This separates the membrane-bound radioligand from the unbound radioligand.[8]

-

Washing: Filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.[8]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of JWH-175 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Forskolin-Stimulated cAMP Accumulation Assay (for EC50 Determination)

This functional assay determines the potency and efficacy of a compound by measuring its ability to inhibit the production of cAMP via the Gi-coupled receptor.

Methodology:

-

Cell Culture: Whole cells expressing the target receptor (e.g., CHO-CB1 cells) are seeded in multi-well plates and grown to confluence.[9]

-

Pre-incubation: Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for approximately 15 minutes to prevent the degradation of cAMP.[9]

-

Compound Addition: Varying concentrations of the test agonist (JWH-175) are added to the cells, followed by the addition of an adenylyl cyclase activator, such as forskolin.[2][6] Forskolin directly stimulates adenylyl cyclase, leading to a robust increase in intracellular cAMP levels.

-

Incubation: The plates are incubated for a defined period (e.g., 20-30 minutes) at 37°C.[4]

-

Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence-based kit (e.g., HTRF).[4][10]

-

Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of JWH-175. The EC50 value (the concentration producing 50% of the maximal inhibitory effect) is calculated from these curves.

[³⁵S]GTPγS Binding Assay (Alternative Functional Assay)

This functional assay directly measures the activation of G-proteins, an event proximal to receptor binding. It is highly useful for differentiating full and partial agonists.[11][12]

Methodology:

-

Membrane Preparation: As with the binding assay, membranes from cells expressing the receptor of interest are used.

-

Assay Buffer: The buffer typically contains HEPES, MgCl₂, NaCl, and GDP to maintain a basal state of G-protein activity.

-

Incubation: Membranes are incubated with varying concentrations of the test agonist (JWH-175) in the presence of a fixed, low concentration of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[5]

-

Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit. Since [³⁵S]GTPγS is resistant to hydrolysis, it accumulates in the activated G-proteins.[5]

-

Termination and Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.[5]

-

Data Analysis: Data are expressed as the percentage increase in [³⁵S]GTPγS binding over the basal level. EC50 and Emax (maximal effect) values are determined from concentration-response curves to define the compound's potency and efficacy.

References

- 1. In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice [mdpi.com]

- 2. In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. mdpi.com [mdpi.com]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. marshall.edu [marshall.edu]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

JWH-175: An In-Depth Analysis of Cannabinoid Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-175, focusing on its binding characteristics at the human cannabinoid receptors CB1 and CB2. This document synthesizes available quantitative data, details common experimental methodologies for assessing receptor binding, and illustrates key concepts through signaling pathway and workflow diagrams.

Core Findings: JWH-175 Receptor Binding Profile

JWH-175, chemically known as 3-(1-naphthalenylmethyl)-1-pentyl-1H-indole, is a synthetic cannabinoid that demonstrates a notable preference for the CB1 receptor over the CB2 receptor. In vitro studies have characterized it as a full agonist at both receptor subtypes. Its binding affinity, a critical parameter in pharmacology, has been quantified, revealing its potent interaction with the CB1 receptor.

Quantitative Binding Affinity Data

The binding affinity of JWH-175 for human cannabinoid receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of a ligand's binding affinity, where a lower Ki value indicates a higher affinity.

| Compound | Receptor | Ki (nM) | Selectivity Index (CB2 Ki / CB1 Ki) |

| JWH-175 | hCB1 | 25.8 ± 1.9[1] | 14[1] |

| JWH-175 | hCB2 | ~361.2 | 14[1] |

Note: The Ki value for hCB2 was calculated based on the provided hCB1 Ki and the selectivity index.

This data clearly indicates that JWH-175 has a significantly higher affinity for the CB1 receptor. A study highlighted that while JWH-018, a related compound, shows similar affinity for both CB1 and CB2 receptors, JWH-175 displays a clear preference for CB1.[1]

Experimental Protocols: Determining Receptor Binding Affinity

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure for determining the binding affinity of a compound like JWH-175 to cannabinoid receptors. This protocol is a composite of established methods.

Materials and Reagents

-

Cell Membranes: CHO (Chinese Hamster Ovary) cell membranes transfected with either human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940, a potent synthetic cannabinoid agonist.

-

Test Compound: JWH-175.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Multi-well plates.

Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (JWH-175) in the assay buffer.

-

Dilute the cell membranes to the desired concentration in the assay buffer.

-

Prepare the radioligand solution at a concentration close to its Kd value.

-

-

Assay Setup:

-

In a multi-well plate, add the assay buffer, the cell membrane suspension, and the radioligand to each well.

-

For determining total binding, add the vehicle control.

-

For determining non-specific binding, add the non-specific binding control compound.

-

To the remaining wells, add the different concentrations of JWH-175.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of JWH-175.

-

Determine IC₅₀: From the competition curve, determine the concentration of JWH-175 that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

JWH-175 Binding Affinity and Selectivity

References

The Structural Blueprint of Cannabinoid Activity: A Deep Dive into JWH-175 and its Analogs

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of JWH-175, a synthetic cannabinoid of the naphthylmethylindole class, and its analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on receptor binding affinities, functional activities, and the molecular determinants of their interaction with cannabinoid receptors CB1 and CB2. Through a comprehensive review of existing literature, this guide aims to elucidate the intricate relationship between chemical structure and biological function within this compound family.

Core Structure and Key Pharmacophoric Features

JWH-175, or 1-pentyl-3-(1-naphthylmethyl)indole, serves as the foundational scaffold for a range of synthetic cannabinoids. Its chemical architecture is characterized by three primary moieties, each playing a crucial role in its pharmacological profile: the indole ring, the N-1 alkyl chain, and the 3-position naphthylmethyl group. The structure-activity relationship of JWH-175 and its analogs is fundamentally dictated by modifications to these three regions.

A pivotal aspect of the SAR of JWH-175 is its comparison to the closely related and more potent analog, JWH-018. The defining structural difference lies in the linker between the indole-3-position and the naphthalene ring: JWH-175 possesses a methylene bridge (-CH₂-), whereas JWH-018 features a carbonyl group (-C=O). This seemingly subtle variation has a profound impact on the molecule's affinity for cannabinoid receptors, with the carbonyl group in JWH-018 generally conferring significantly higher potency.[1][2]

Quantitative Analysis of Receptor Binding Affinities

The interaction of JWH-175 and its analogs with cannabinoid receptors is primarily quantified by their binding affinities (Ki), typically determined through competitive radioligand binding assays. The following tables summarize the available quantitative data, providing a comparative overview of how structural modifications influence receptor binding at human CB1 and CB2 receptors.

| Compound | Linker at Indole-3 | N-Alkyl Chain | Naphthalene Substitution | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| JWH-175 | Methylene | Pentyl | Unsubstituted | 22 - 25.8 | 364 | [1][3] |

| JWH-018 | Carbonyl | Pentyl | Unsubstituted | 9.0 | 2.94 | [3] |

Table 1: Comparison of Binding Affinities of JWH-175 and JWH-018.

Systematic modifications of the core JWH-175 structure have been explored to delineate the SAR. While comprehensive tabulated data for a wide range of JWH-175 analogs is limited in the public domain, studies on related naphthoylindoles (JWH-018 analogs) provide valuable insights that can be largely extrapolated to the naphthylmethylindole series.

2.1. Influence of the N-1 Alkyl Chain

The length of the alkyl chain at the N-1 position of the indole ring is a critical determinant of CB1 receptor affinity. Optimal activity is generally observed with a five-carbon (pentyl) chain. Shorter or longer chains tend to decrease binding affinity.

| N-Alkyl Chain Length | General CB1 Affinity Trend |

| < 3 Carbons | Significantly Reduced Affinity |

| 3-6 Carbons | High Affinity |

| > 6 Carbons | Decreased Affinity |

Table 2: General Structure-Activity Relationship for the N-Alkyl Chain in Naphthylmethylindoles.

2.2. Impact of Substitutions on the Naphthalene Ring

Modifications to the naphthalene ring can modulate both affinity and selectivity for CB1 and CB2 receptors. For the related naphthoylindoles, substitutions at the 4-position of the naphthalene ring have been shown to enhance potency.[1] Halogenation of the naphthoyl moiety in JWH-018 analogs has also been demonstrated to significantly alter receptor affinity.

2.3. Role of the Indole Ring

The indole core is essential for the cannabimimetic activity of this class of compounds. Substitution on the indole ring, for instance, the introduction of a methyl group at the C-2 position, has been shown to generally decrease affinity for the CB1 receptor in the naphthylmethylindole series.

Experimental Protocols

The characterization of JWH-175 and its analogs relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the literature.

3.1. Radioligand Displacement Assay for Cannabinoid Receptor Binding

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

-

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK-293 cells).

-

Radioligand: [³H]CP-55,940.

-

Test compounds (JWH-175 and its analogs).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of [³H]CP-55,940 and varying concentrations of the unlabeled test compound.

-

Incubations are typically carried out at 30°C for 60-90 minutes to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curves.

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.2. [³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding, providing information on the efficacy of a compound.

-

Materials:

-

Membrane preparations from cells expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS.

-

GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

GDP.

-

Test compounds.

-

-

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add the test compound at various concentrations and incubate to allow for receptor binding.

-

Initiate the G-protein activation by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Data are typically expressed as a percentage of the stimulation observed with a known full agonist.

-

3.3. cAMP Accumulation Assay

This assay determines the functional consequence of CB1 or CB2 receptor activation, which are Gi/o-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Materials:

-

Whole cells expressing the cannabinoid receptor of interest.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

-

-

Procedure:

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time to allow for the modulation of cAMP levels by the test compound.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

The ability of an agonist to inhibit forskolin-stimulated cAMP accumulation is a measure of its functional activity.

-

Visualizing the Structure-Activity Landscape

To better illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.

A diagram illustrating the key structural modification points on the JWH-175 scaffold and their impact on cannabinoid receptor activity.

A generalized workflow for determining cannabinoid receptor binding affinity using a radioligand displacement assay.

A simplified diagram of the CB1 receptor signaling pathway upon activation by a JWH-175 analog agonist.

Conclusion

The structure-activity relationship of JWH-175 and its analogs is a complex interplay of steric and electronic factors across its three main structural domains. While the methylene linker in JWH-175 renders it less potent than its carbonyl-containing counterpart JWH-018, it provides a valuable scaffold for probing the structural requirements of the cannabinoid receptors. The N-pentyl chain is optimal for high CB1 affinity, and substitutions on both the indole and naphthalene rings offer avenues for modulating potency and selectivity. The experimental protocols detailed herein provide a standardized framework for the continued evaluation of novel synthetic cannabinoids. A thorough understanding of the SAR of this compound class is paramount for the development of novel therapeutic agents targeting the endocannabinoid system and for informing public health and regulatory efforts.

References

- 1. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of JWH-175: A Technical Guide for Researchers

Abstract: JWH-175, a synthetic cannabinoid of the naphthylmethylindole class, has been a compound of interest in forensic and pharmacological research. This technical guide provides an in-depth analysis of the pharmacological profile of JWH-175, intended for researchers, scientists, and drug development professionals. The document details the compound's binding affinity and functional activity at cannabinoid receptors, its metabolic fate, and key experimental protocols for its characterization. A critical aspect of JWH-175 pharmacology is its rapid in vivo bioactivation to the more potent cannabinoid, JWH-018, a factor that significantly influences its observed physiological effects.

Introduction

JWH-175 (3-(1-naphthalenylmethyl)-1-pentyl-1H-indole) is a synthetic cannabinoid receptor agonist.[1] Structurally, it is closely related to JWH-018, a widely recognized potent synthetic cannabinoid, with the key difference being the replacement of a ketone bridge with a methylene bridge.[1] While this structural modification reduces its potency compared to JWH-018, JWH-175 still exhibits significant activity at cannabinoid receptors. A crucial characteristic of JWH-175 is its metabolic transformation into JWH-018 in biological systems, which means its in vivo effects are largely attributable to this more potent metabolite.[1][2] This guide summarizes the current scientific understanding of JWH-175's pharmacological properties.

Receptor Binding and Functional Activity

JWH-175 acts as an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). In vitro studies have consistently shown that JWH-175 has a lower binding affinity and potency compared to JWH-018.[1]

Quantitative Binding and Functional Data

The following tables summarize the key quantitative data regarding the binding affinity (Ki) and functional activity (EC50) of JWH-175 at human and mouse cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinity (Ki) of JWH-175 and JWH-018 [1]

| Compound | Receptor | Species | Ki (nM) |

| JWH-175 | CB1 | Human | 25.8 ± 1.9 |

| CB2 | Human | 361.2 ± 25.5 | |

| CB1 | Mouse | 41.5 ± 3.7 | |

| CB2 | Mouse | 489.6 ± 38.2 | |

| JWH-018 | CB1 | Human | 9.5 ± 0.8 |

| CB2 | Human | 8.5 ± 0.6 | |

| CB1 | Mouse | 7.2 ± 0.5 | |

| CB2 | Mouse | 9.8 ± 0.7 |

Table 2: Cannabinoid Receptor Functional Activity (EC50) of JWH-175 and JWH-018 in cAMP Assay [1]

| Compound | Receptor | Species | EC50 (nM) |

| JWH-175 | CB1 | Human | 139.2 ± 15.1 |

| CB2 | Human | >1000 | |

| JWH-018 | CB1 | Human | 25.9 ± 2.3 |

| CB2 | Human | 35.6 ± 3.1 |

Signaling Pathways

As a cannabinoid receptor agonist, JWH-175 activates intracellular signaling cascades typical of G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels and other effector proteins.

Metabolism and Pharmacokinetics

A defining characteristic of JWH-175 is its rapid and extensive metabolism. In vivo studies have demonstrated that JWH-175 is quickly bioactivated to JWH-018.[1][2] This conversion is so efficient that JWH-175 itself is often undetectable in plasma shortly after administration, with JWH-018 becoming the predominant circulating compound.[1]

In vitro studies using human liver microsomes have identified numerous phase I metabolites of JWH-175. While one study identified as many as 27 phase I metabolites, the primary metabolic pathway in vivo appears to be the oxidation of the methylene bridge to a ketone, forming JWH-018.[1] Subsequent metabolism then proceeds on the JWH-018 structure, leading to various hydroxylated and carboxylated derivatives.

Due to its rapid conversion, specific pharmacokinetic parameters for JWH-175 are difficult to determine in vivo. The pharmacokinetic profile is largely dictated by its metabolite, JWH-018.

Table 3: Pharmacokinetic Parameters of JWH-018 (Metabolite of JWH-175)

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t1/2) | ~1.3 - 5.7 hours (multiexponential decline) | Human | Inhalation | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of JWH-175.

Cannabinoid Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of JWH-175 for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human or mouse CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP-55,940).

-

JWH-175 stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).

-

Non-specific binding determinator (e.g., unlabeled CP-55,940).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of JWH-175. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

-

Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the JWH-175 concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a functional assay to measure the effect of JWH-175 on adenylyl cyclase activity, typically through the inhibition of forskolin-stimulated cAMP production.

Materials:

-

CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Cell culture medium and supplements.

-

JWH-175 stock solution.

-

Forskolin solution.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

cAMP detection kit (e.g., HTRF, ELISA).

-

Multi-well plates suitable for cell culture and the chosen detection method.

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Culture: Plate the cells in multi-well plates and grow to an appropriate confluency.

-

Pre-incubation: Replace the culture medium with assay buffer and pre-incubate the cells with varying concentrations of JWH-175 for a short period (e.g., 15-30 minutes).

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Detection: Following the stimulation, lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the concentration of JWH-175. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of JWH-175 that produces 50% of its maximal inhibitory effect.

In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a method to study the phase I metabolism of JWH-175 using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs).

-

JWH-175 stock solution.

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Acetonitrile (ice-cold).

-

Microcentrifuge tubes.

-

Incubator/shaker.

-

LC-MS/MS system.

Procedure:

-

Incubation Setup: In microcentrifuge tubes, combine the phosphate buffer, HLM suspension, and JWH-175 solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specific time period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Sample Preparation: Centrifuge the tubes to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound (JWH-175) and its metabolites.

Conclusion

The pharmacological profile of JWH-175 is characterized by its activity as a cannabinoid receptor agonist, albeit with lower potency than its close analog, JWH-018. The most significant aspect of its pharmacology is its rapid and extensive in vivo conversion to JWH-018, which is responsible for the majority of its observed physiological effects. This guide provides a comprehensive overview of the available data and detailed experimental protocols to aid researchers in the further investigation of JWH-175 and related compounds. Understanding the interplay between the parent compound and its active metabolites is crucial for accurately interpreting its pharmacological and toxicological properties.

References

In Vitro Characterization of JWH-175: A Technical Guide

Introduction

JWH-175 is a synthetic cannabinoid of the naphthylmethylindole family, structurally related to the potent and widely known JWH-018.[1] It acts as an agonist at cannabinoid receptors and was first synthesized by Dr. John W. Huffman.[1] Unlike JWH-018, which has a ketone linker, JWH-175 possesses a methylene bridge between the indole and naphthalene moieties.[1] This structural difference results in a comparatively lower potency.[1][2][3] This document provides a comprehensive overview of the in vitro pharmacological and metabolic characteristics of JWH-175, intended for researchers and professionals in drug development.

Data Presentation: Receptor Binding and Functional Activity

The in vitro profile of JWH-175 has been primarily characterized through its interaction with cannabinoid receptors CB1 and CB2. Quantitative data from binding affinity and functional assays are summarized below, with the more potent JWH-018 included for comparative context.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

Binding affinity (Ki) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The data presented were primarily derived from competitive binding experiments using CHO cell membranes transfected with human or mouse cannabinoid receptors.[2][3]

| Compound | Receptor | Species | Ki (nM) | Selectivity Index (Ki CB2 / Ki CB1) |

| JWH-175 | CB1 | Human | 25.8 ± 1.9[2][3] | 14[2][3] |

| CB2 | Human | ~361 | ||

| CB1 | Rat | 22 ± 2[2] | ||

| JWH-018 | CB1 | Human | ~9.5 * | 0.9[3] |

| CB2 | Human | ~8.5 |

*Calculated based on the reported 2.71-fold higher affinity compared to JWH-175.[2][3]

Table 2: Cannabinoid Receptor Functional Activity

Functional activity was assessed by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in CHO cells.[3] JWH-175 acts as a full agonist, meaning it is capable of producing a maximal response, although it is less potent than JWH-018.[3]

| Compound | Target | Assay Type | Potency | Efficacy |

| JWH-175 | Human CB1 | cAMP Inhibition | 5.38-fold less potent than JWH-018[3] | Full Agonist[3] |

| Human CB2 | cAMP Inhibition | Less potent than at CB1[3] | Full Agonist[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to generate the in vitro data for JWH-175.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound (JWH-175) by measuring its ability to displace a radiolabeled ligand ([3H]-CP-55,940) from the cannabinoid receptors.

-

Cell Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with either human CB1 or CB2 receptors are cultured and harvested. Membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors. Protein concentration is determined using a standard method like the Bio-Rad assay.[3]

-

Assay Procedure:

-

Cell membranes are incubated in a buffer solution.

-

A fixed concentration of the radioligand ([3H]-CP-55,940) is added.[3]

-

Varying concentrations of the unlabeled test compound (JWH-175) are added to compete for receptor binding.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory binding constant (Ki) is then calculated from the IC50 value using the Cheng and Prusoff equation.[3]

cAMP Inhibition Functional Assay

This assay measures the functional consequence of CB1/CB2 receptor activation. Since these are Gi/o-coupled receptors, their activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Culture: CHO cells transfected with human CB1 or CB2 receptors are cultured to an appropriate density.[3]

-

Assay Procedure:

-

Cells are pre-incubated with varying concentrations of the test agonist (JWH-175).

-

A fixed concentration of forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.[3]

-

The cells are incubated for a defined period to allow for the modulation of cAMP production.

-

The reaction is terminated by adding a lysis buffer or a stop solution such as cold 6% trichloroacetic acid (TCA).[3]

-

The intracellular cAMP concentration is quantified using a competitive protein binding assay or an enzyme immunoassay (EIA).[3]

-

-

Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of JWH-175. The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values are determined from these curves.

In Vitro Metabolism Study

These studies investigate the metabolic fate of a compound using subcellular fractions, typically liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

-

Incubation: JWH-175 is incubated with human liver microsomes (HLM) in the presence of an NADPH-generating system to initiate phase I metabolic reactions.[2][4]

-

Sample Processing: The reaction is quenched after a specific time, typically by adding a cold organic solvent like acetonitrile, which also precipitates proteins.

-

Metabolite Identification: The supernatant is analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS), such as high-resolution mass spectrometry (LC-HRMS) or triple quadrupole mass spectrometry (LC-QqQ).[2] This allows for the separation and identification of the parent compound and its metabolites.

-

Key Finding: A significant metabolic pathway for JWH-175 in vitro is its bio-activation to the more potent cannabinoid, JWH-018.[2][4] Studies have identified up to 27 different phase I metabolites for JWH-175.[5][6]

Visualizations: Workflows and Pathways

Caption: Experimental workflow for the in vitro characterization of JWH-175.

Caption: JWH-175 signaling pathway via Gi/o-coupled cannabinoid receptors.

References

- 1. JWH-175 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. In vitro elucidation of the metabolic profile of the synthetic cannabinoid receptor agonists JWH-175 and JWH-176 | springermedizin.de [springermedizin.de]

The Discovery and Pharmacological Profile of JWH-175: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-175 is a synthetic cannabinoid of the naphthylmethylindole family, first synthesized by Dr. John W. Huffman and his research team at Clemson University.[1] This document provides a comprehensive technical overview of JWH-175, including its discovery, synthesis, and pharmacological characterization at the cannabinoid receptors CB1 and CB2. Detailed experimental protocols for its synthesis and bioassays are presented, along with a quantitative summary of its binding affinity and functional activity. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its scientific context.

Introduction: The Genesis of JWH-175

The synthesis of JWH-175 was a part of a broader research initiative led by John W. Huffman, funded by the National Institute on Drug Abuse, aimed at developing specific ligands to probe the endocannabinoid system.[2][3] Beginning in 1984, Huffman's laboratory synthesized over 400 cannabinoid compounds to explore the structure-activity relationships of ligands for the CB1 and CB2 receptors.[2] These compounds, including JWH-175, were intended as pharmacological tools to better understand the physiological and pathological roles of these receptors.[2][3] JWH-175, chemically identified as (1-Pentylindol-3-yl)naphthalen-1-ylmethane, is a structural analog of the more widely known synthetic cannabinoid, JWH-018.[1] The key structural difference is the replacement of the ketone bridge in JWH-018 with a methylene bridge in JWH-175.[1] This modification results in a compound with a distinct pharmacological profile, notably a lower potency compared to its ketone-containing counterpart.[1]

Physicochemical Properties of JWH-175

| Property | Value |

| IUPAC Name | (1-Pentylindol-3-yl)naphthalen-1-ylmethane |

| Molecular Formula | C₂₄H₂₅N |

| Molar Mass | 327.471 g/mol |

| CAS Number | 619294-35-8 |

Synthesis of JWH-175

The synthesis of JWH-175, a 3-(1-naphthylmethyl)-1-pentyl-1H-indole, can be achieved through a multi-step process. The following protocol is based on the general methods developed by Huffman and colleagues for the synthesis of naphthylmethylindoles.

Experimental Protocol: Synthesis of JWH-175

Step 1: N-Alkylation of Indole

-

To a solution of indole in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the indole anion.

-

Add 1-bromopentane to the reaction mixture and continue stirring at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-pentylindole.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Friedel-Crafts Acylation of 1-Pentylindole

-

In a separate flask, prepare a solution of 1-naphthoyl chloride in a dry, non-polar solvent like dichloromethane (DCM).

-

Cool the solution to 0°C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

-

To this mixture, add the 1-pentylindole from Step 1 dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude (1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone.

Step 3: Reduction of the Ketone to a Methylene Bridge

-

Dissolve the ketone from Step 2 in a suitable solvent, such as anhydrous tetrahydrofuran (THF).

-

Add a reducing agent capable of reducing a ketone to a methylene group, such as lithium aluminum hydride (LiAlH₄) or by using a Wolff-Kishner or Clemmensen reduction protocol. For a LiAlH₄ reduction, add the reagent portion-wise at 0°C.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction to 0°C and quench sequentially with water, 15% sodium hydroxide solution, and then more water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate to yield the crude JWH-175.

-

Purify the final product by column chromatography on silica gel to obtain pure (1-Pentylindol-3-yl)naphthalen-1-ylmethane (JWH-175).

Pharmacological Data

JWH-175 acts as an agonist at both the CB1 and CB2 cannabinoid receptors, though with a lower affinity and potency compared to JWH-018.[4]

Receptor Binding Affinity

The binding affinity of JWH-175 for human CB1 and CB2 receptors has been determined through competitive radioligand binding assays.

| Receptor | Radioligand | Kᵢ (nM) | Reference Compound (JWH-018) Kᵢ (nM) |

| Human CB1 | [³H]-CP-55,940 | 25.8 ± 1.9 | 9.5 ± 4.5 |

| Human CB2 | [³H]-CP-55,940 | ~361.2 | ~10.5 |

Data compiled from multiple sources. A selectivity index of 14 for CB1 over CB2 has been reported for JWH-175.

Functional Activity

The functional activity of JWH-175 as a cannabinoid receptor agonist is typically assessed by its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the target receptor.

| Receptor | Assay Type | EC₅₀ | Efficacy (relative to JWH-018) |

| Human CB1 | cAMP Inhibition | Less potent than JWH-018 | Lower than JWH-018 |

| Human CB2 | cAMP Inhibition | Less potent than JWH-018 | Lower than JWH-018 |

Specific EC₅₀ and Eₘₐₓ values are not consistently reported in the literature, but studies consistently show JWH-175 to be a less potent and efficacious agonist than JWH-018.[4]

Experimental Protocols: Pharmacological Assays

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of JWH-175 for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]-CP-55,940.

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

JWH-175 dissolved in a suitable solvent (e.g., DMSO).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of JWH-175.

-

In assay tubes, combine the cell membrane preparation, a fixed concentration of [³H]-CP-55,940, and varying concentrations of JWH-175 or the non-specific binding control.

-

Incubate the mixture at 30°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of JWH-175 by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of JWH-175 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of JWH-175 as a CB1/CB2 receptor agonist.

Materials:

-

Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

JWH-175 dissolved in a suitable solvent.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a suitable microplate format and culture overnight.

-

Prepare serial dilutions of JWH-175.

-

Pre-treat the cells with the different concentrations of JWH-175 for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the JWH-175 concentration.

-

Determine the EC₅₀ (the concentration of JWH-175 that produces 50% of its maximal inhibitory effect) and Eₘₐₓ (the maximum inhibitory effect) from the curve using non-linear regression.

Visualizations

Cannabinoid Receptor Signaling Pathway

Caption: Agonist activation of CB1/CB2 receptors and the subsequent Gᵢ-mediated inhibition of adenylyl cyclase.

Experimental Workflow for Synthetic Cannabinoid Characterization

References

JWH-175: A Technical Whitepaper on a Naphthylmethylindole Synthetic Cannabinoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-175 is a synthetic cannabinoid belonging to the naphthylmethylindole family, structurally related to the potent and widely studied JWH-018.[1][2] Unlike its counterpart, JWH-175 possesses a methylene bridge instead of a ketone, a modification that significantly influences its pharmacological profile.[2] This document provides a comprehensive technical overview of JWH-175, including its chemical properties, receptor binding affinities, in vitro and in vivo pharmacology, metabolic pathways, and detailed experimental methodologies. A key finding is the in vivo bio-activation of JWH-175 to the more potent JWH-018, a critical consideration for interpreting its pharmacological effects.[3][4][5] This guide is intended to serve as a core resource for researchers engaged in the study of synthetic cannabinoids.

Chemical and Physical Properties

JWH-175, or 3-(1-naphthalenylmethyl)-1-pentyl-1H-indole, is a lipophilic compound with a molecular formula of C₂₄H₂₅N and a molar mass of 327.471 g·mol⁻¹.[2][6] Its structure is characterized by a pentyl chain attached to the indole nitrogen and a naphthyl group linked to the 3-position of the indole ring via a methylene bridge.[7] This structural feature distinguishes it from the naphthoylindole class of synthetic cannabinoids, such as JWH-018, which contain a carbonyl linker.[1][7]

Pharmacology

Receptor Binding Affinity

JWH-175 acts as a cannabinoid receptor agonist with a notable preference for the CB1 receptor over the CB2 receptor.[1][2] In vitro competition binding assays using Chinese Hamster Ovary (CHO) cell membranes transfected with human cannabinoid receptors revealed a Kᵢ value for JWH-175 of 25.8 ± 1.9 nM at the hCB1 receptor and 363 ± 31 nM at the hCB2 receptor, resulting in a CB2/CB1 selectivity index of 14.[1] In contrast, JWH-018 displays higher affinity for both receptors and a selectivity index close to unity.[1] Similar binding characteristics have been observed in mouse brain and spleen membranes, suggesting a lack of significant species selectivity.[1]

Table 1: Receptor Binding Affinities (Kᵢ, nM) of JWH-175 and JWH-018

| Compound | hCB1 (CHO Membranes) | hCB2 (CHO Membranes) | Mouse Cortex (CB1) | Mouse Spleen (CB2) |

| JWH-175 | 25.8 ± 1.9 | 363 ± 31 | 33.6 ± 2.4 | 487 ± 39 |

| JWH-018 | 9.52 ± 0.73 | 8.63 ± 0.69 | 5.82 ± 0.44 | 7.13 ± 0.53 |

| Data are expressed as mean ± SEM. Data from Marti et al., 2022.[1] |

In Vitro Functional Activity

Functional assays confirm that JWH-175 is a full agonist at cannabinoid receptors, albeit with lower potency compared to JWH-018.[1] In cyclic AMP (cAMP) inhibition assays using CHO cells expressing human CB1 or CB2 receptors, JWH-175 demonstrated a higher potency for CB1 over CB2 receptors.[1] Electrophysiological studies in mouse hippocampal slices showed that JWH-175 is less potent and effective than JWH-018 in reducing the field excitatory postsynaptic potential (fEPSP), an effect that is mediated by CB1 receptor activation.[1][4][7]

Table 2: Functional Potency (IC₅₀, nM) of JWH-175 and JWH-018

| Compound | hCB1 (CHO Cells) | hCB2 (CHO Cells) |

| JWH-175 | 72 ± 5 | 864 ± 61 |

| JWH-018 | 13.69 ± 1.04 | 11.62 ± 0.97 |

| Data are expressed as mean ± SEM. Data from Marti et al., 2022.[1] |

In Vivo Pharmacological Effects

In vivo studies in mice have demonstrated that JWH-175 produces a range of cannabinoid-like effects, including:

These effects are dose-dependent and have been shown to be mediated by the CB1 receptor, as they are prevented by the administration of the selective CB1 receptor antagonist/inverse agonist AM-251.[1][4] However, JWH-175 is consistently less potent than JWH-018 in producing these in vivo effects.[3][4]

Metabolism and Bio-activation

A pivotal aspect of JWH-175 pharmacology is its rapid in vivo metabolism.[3][4][5] Studies in mice have shown that JWH-175 is quickly bio-activated to JWH-018 in the blood.[3][9] This metabolic conversion is significant because JWH-018 is a more potent cannabinoid agonist.[1] Consequently, the observed in vivo effects of JWH-175 administration are likely attributable, at least in part, to the formation of JWH-018.[3][9] In vitro studies using human liver microsomes have identified numerous phase I metabolites of JWH-175, highlighting a complex metabolic profile.[10]

Signaling and Experimental Workflows

CB1 Receptor Signaling Pathway

As a CB1 receptor agonist, JWH-175 initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gᵢ/ₒ.[1][5] Activation of the CB1 receptor by an agonist like JWH-175 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences ion channel function, ultimately leading to the observed physiological effects.

Experimental Workflow for In Vivo Pharmacological Assessment

The in vivo characterization of JWH-175 typically follows a standardized workflow to assess its cannabinoid-like effects in an animal model, such as mice. This involves dose-response studies and confirmation of receptor-mediated effects through antagonist pre-treatment.

Experimental Protocols

Receptor Binding Assay (Competition Assay)

This protocol outlines a method for determining the binding affinity of JWH-175 for cannabinoid receptors using a competition binding assay with a radiolabeled ligand (e.g., [³H]-CP-55,940).

-

Membrane Preparation: Homogenize CHO cells stably expressing human CB1 or CB2 receptors, or mouse brain/spleen tissue, in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.

-

Assay Setup: In a 96-well plate, add increasing concentrations of unlabeled JWH-175.

-

Radioligand Addition: Add a constant concentration of [³H]-CP-55,940 to each well.

-

Incubation: Incubate the plates at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of JWH-175 that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of JWH-175 as a cannabinoid receptor agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.

-

Cell Culture: Culture CHO cells stably expressing human CB1 or CB2 receptors in 96-well plates.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: Add increasing concentrations of JWH-175 to the wells and incubate for 15-30 minutes.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for 30 minutes.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF or LANCE).

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of JWH-175. Determine the EC₅₀ value (the concentration of JWH-175 that produces 50% of the maximal inhibition) and the Eₘₐₓ (the maximum inhibitory effect) using non-linear regression.

In Vivo Behavioral Assessment in Mice (Tetrad Test)

The "tetrad test" is a standard procedure to screen for cannabinoid-like activity in mice, assessing four key physiological and behavioral parameters.

-

Animal Acclimation: Acclimate male CD-1 mice to the testing environment.

-

Drug Administration: Administer JWH-175 or vehicle via intraperitoneal injection.

-

Locomotor Activity: Place the mouse in an open-field arena and record its movement for a set period using an automated tracking system.

-

Catalepsy: Place the mouse's forepaws on a raised bar and measure the time it remains immobile.

-

Analgesia (Hot Plate Test): Place the mouse on a heated surface (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a paw or jumping).

-

Hypothermia: Measure the core body temperature using a rectal probe at set time points after drug administration.

-

Data Analysis: Compare the results from the JWH-175-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Analytical Detection

The detection of JWH-175 and its metabolites in biological matrices and seized materials typically employs chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the identification of synthetic cannabinoids. Derivatization may be required for certain metabolites to improve thermal stability and chromatographic performance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the quantification of JWH-175 and its metabolites in complex biological fluids like blood and urine. This is the preferred method for pharmacokinetic studies.

Conclusion

JWH-175 is a naphthylmethylindole synthetic cannabinoid that functions as a CB1-selective full agonist. Its in vitro and in vivo potency is demonstrably lower than its close analog, JWH-018. A critical aspect of its pharmacology is its in vivo bio-activation to JWH-018, which likely contributes significantly to its observed effects. This technical guide provides a foundational resource for the scientific community, offering detailed data and methodologies to support further research into the complex pharmacology and toxicology of this and related synthetic cannabinoids.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Comparing two seized drug workflows for the analysis of synthetic cannabinoids, cathinones, and opioids | National Institute of Justice [nij.ojp.gov]

- 4. Comparing Two Analytical Workflows for Seized Drug Analysis of Synthetic Cannabinoids, Cathinones, and Opioids | NIST [nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicological Profile of JWH-175: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-175 is a synthetic cannabinoid of the naphthylmethylindole family, structurally related to the potent and widely studied JWH-018.[1] As with many synthetic cannabinoids, understanding the toxicological profile of JWH-175 is crucial for forensic, clinical, and drug development purposes. This technical guide provides a summary of the currently available preliminary toxicological data on JWH-175, with a focus on its pharmacodynamics, in vivo effects, and metabolism. A key finding is the in vivo bioactivation of JWH-175 to the more potent cannabinoid agonist, JWH-018, which significantly influences its overall toxicological effects.[2][3]

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for JWH-175, including its binding affinity for cannabinoid receptors and its potency in functional assays and in vivo studies.

Table 1: In Vitro Cannabinoid Receptor Binding Affinity and Functional Potency of JWH-175

| Parameter | Human CB1 Receptor | Human CB2 Receptor | Mouse CB1 Receptor | Mouse CB2 Receptor |

| Ki (nM) | 25.8 ± 1.9[2] | 362 ± 24[2] | 32.7 ± 2.1[2] | 255 ± 18[2] |

| EC50 (cAMP Assay, nM) | 43.1 ± 1.2[2] | 138 ± 11[2] | Not Reported | Not Reported |

Note: Ki values represent the binding affinity of JWH-175 to the respective cannabinoid receptors. A lower Ki value indicates a higher binding affinity. EC50 values from the cAMP assay indicate the concentration of JWH-175 required to produce 50% of its maximal effect in inhibiting adenylyl cyclase.

Table 2: In Vivo Potency (ED50) of JWH-175 in Mice

| In Vivo Effect | ED50 (mg/kg, i.p.) |

| Visual Object Response Inhibition | 2.9 ± 0.21[2] |

| Visual Placing Response Inhibition | 1.9 ± 0.15[2] |

| Acoustic Response Inhibition | 2.5 ± 0.18[2] |

| Breath Rate Reduction | 1.7 ± 0.19[2] |

| Mechanical Analgesia (Tail Pinch Test) | 2.1 ± 0.17[2] |

| Motor Activity Inhibition (Drag Test) | 3.2 ± 0.25[2] |

Note: ED50 values represent the dose of JWH-175 required to produce 50% of its maximal effect in the respective in vivo assays in mice following intraperitoneal (i.p.) administration.

Experimental Protocols

In Vitro Cannabinoid Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of JWH-175 for human and mouse cannabinoid receptors (CB1 and CB2).

Methodology:

-

Membrane Preparation:

-

Human CB1 and CB2 receptor membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the respective human receptor DNA.

-

Mouse CB1 and CB2 receptor membranes were prepared from whole brain and spleen tissues of CD-1 mice, respectively.

-

Tissues or cells were homogenized in a cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet was resuspended in the assay buffer.

-

-

Competitive Radioligand Binding Assay:

-

Membranes (20-40 µg of protein) were incubated with a fixed concentration of a radiolabeled cannabinoid agonist, [3H]-CP-55,940, and varying concentrations of JWH-175.

-

The incubation was carried out in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 1 mM EDTA, with 0.1% bovine serum albumin (BSA).

-

After incubation (typically 90 minutes at 30°C), the reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The radioactivity retained on the filters was measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of JWH-175 that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.

-

The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[2]

-

In Vivo Behavioral and Physiological Studies in Mice

Objective: To assess the in vivo effects of JWH-175 on sensorimotor responses, locomotor activity, nociception, and physiological parameters in mice.

Methodology:

-

Animals: Male CD-1 mice were used for all experiments.[2] Animals were housed under controlled environmental conditions with ad libitum access to food and water.

-

Drug Administration: JWH-175 was dissolved in a vehicle solution (e.g., ethanol, Tween 80, and saline) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.01-30 mg/kg).[2]

-

Behavioral and Physiological Assessments:

-

Sensorimotor Responses: Assessed using tests such as the visual object response, visual placing response, and acoustic startle response.

-

Locomotor Activity: Measured using an open-field test or a drag test.[2][4]

-

Nociception: Evaluated using the tail-pinch test to assess the analgesic effects.[2]

-

Physiological Parameters: Breath rate and core body temperature were monitored.[2]

-

-

Data Analysis:

-

The effects of different doses of JWH-175 were compared to a vehicle control group.

-